molecular formula C17H14N2O5 B14625381 6-Methoxy-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide CAS No. 55066-04-1

6-Methoxy-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B14625381
CAS No.: 55066-04-1
M. Wt: 326.30 g/mol
InChI Key: MKEXLFKFJKLTJO-UHFFFAOYSA-N
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Description

6-Methoxy-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes.

    Nitration: Introduction of the nitro group to the aromatic ring is achieved through nitration reactions using nitric acid and sulfuric acid.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Methoxy-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Amiprofos-methyl: A similar compound with a phosphoroamidate structure.

    O-methyl O-(4-methyl-2-nitrophenyl) phosphoramidothioate: Another related compound with similar functional groups.

Uniqueness

6-Methoxy-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its benzofuran core and nitro group contribute to its distinct chemical and biological properties.

Properties

CAS No.

55066-04-1

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

6-methoxy-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H14N2O5/c1-10-3-6-13(14(7-10)19(21)22)18-17(20)16-8-11-4-5-12(23-2)9-15(11)24-16/h3-9H,1-2H3,(H,18,20)

InChI Key

MKEXLFKFJKLTJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(O2)C=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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